Tris(2,4,6-tribromophenyl) phosphate

Description

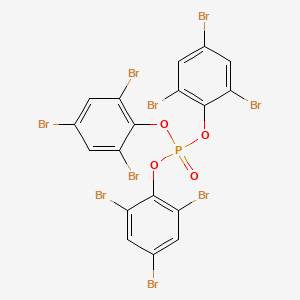

Tris(2,4,6-tribromophenyl) phosphate (CAS: 25713-60-4) is a brominated organophosphate flame retardant (BFR) characterized by three 2,4,6-tribromophenyl groups attached to a central phosphate ester. It belongs to the polyhalogenated organophosphate class, which includes compounds with aromatic or aliphatic halogen substituents . Its primary application is in polymers, textiles, and electronics, where it inhibits combustion by releasing bromine radicals that scavenge free radicals during pyrolysis .

Properties

CAS No. |

7046-64-2 |

|---|---|

Molecular Formula |

C18H6Br9O4P |

Molecular Weight |

1036.3 g/mol |

IUPAC Name |

tris(2,4,6-tribromophenyl) phosphate |

InChI |

InChI=1S/C18H6Br9O4P/c19-7-1-10(22)16(11(23)2-7)29-32(28,30-17-12(24)3-8(20)4-13(17)25)31-18-14(26)5-9(21)6-15(18)27/h1-6H |

InChI Key |

RMXMITCPGRBNAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OP(=O)(OC2=C(C=C(C=C2Br)Br)Br)OC3=C(C=C(C=C3Br)Br)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Phenol Using Bromide Salts (Water-Based Method)

A recent patented method (CN113773175B, 2021) describes an environmentally friendly and cost-effective aqueous bromination process:

-

- Phenol is dissolved in water along with a metal bromide salt (e.g., sodium bromide).

- A bromate solution and hydrochloric acid are slowly added to the mixture, generating bromine in situ.

- The bromine reacts with phenol to yield 2,4,6-tribromophenol.

- Sodium sulfite is added post-reaction to remove residual bromine until the solution becomes colorless.

- The product precipitates in the aqueous phase, is filtered, washed with distilled water, and dried.

- Recrystallization from 50% ethanol aqueous solution yields pure 2,4,6-tribromophenol.

Outcomes :

- Yield: Approximately 96-97%.

- Purity: Around 96%, confirmed by proton nuclear magnetic resonance (NMR) spectroscopy.

- Advantages: Avoids organic solvents, reduces production cost and safety hazards, and improves environmental impact.

| Step | Conditions/Details | Outcome/Yield |

|---|---|---|

| Dissolution of phenol & metal bromide | Aqueous solution | Formation of mixed solution |

| Addition of bromate & HCl | Controlled addition, room temp | Generation of bromine in situ |

| Reaction completion | Monitored by color disappearance | Formation of tribromophenol |

| Sodium sulfite addition | Until solution decolorizes | Removal of excess bromine |

| Filtration and drying | Ambient conditions | Crude product obtained |

| Recrystallization | 50% ethanol aqueous solution | Pure 2,4,6-tribromophenol |

| Yield and purity | Weighed and NMR analyzed | 96-97% yield, ~96% purity |

This method recycles hydrogen bromide formed during bromination by oxidation back to bromine, enhancing bromine utilization efficiency.

Synthesis of this compound

The phosphorylation of 2,4,6-tribromophenol to produce this compound typically involves reacting the tribromophenol with phosphorus oxychloride or related phosphorus reagents.

General Phosphorylation Approach

Reagents :

- 2,4,6-tribromophenol (prepared as above)

- Phosphorus oxychloride (POCl3) or phosphorus pentoxide derivatives

- Base (e.g., pyridine or N-methylimidazole) to neutralize HCl formed

-

- The tribromophenol is reacted with phosphorus oxychloride in an inert solvent.

- A base such as N-methylimidazole is added to form a salt with the phenol, facilitating nucleophilic substitution.

- The reaction proceeds under controlled temperature, often with stirring until completion.

- The product is isolated by filtration or extraction, purified by recrystallization or washing.

Example from Patent CN104761510B (2015) :

- N-methylimidazole and 2,4,6-tribromophenol form a salt in the presence or absence of a solvent.

- This salt reacts with phosphorus oxychloride or similar phosphorylating agents to yield this compound.

- The process is efficient and can be carried out with or without solvents, optimizing reaction conditions for yield and purity.

One-Pot Bromination and Phosphorylation (Indirect Approach)

- A related approach involves synthesizing tris(2,4,6-tribromophenoxy)-cyanurate by first forming tris(phenoxy)-cyanurate and then brominating it in situ with bromine, avoiding intermediate isolation of tribromophenol.

- This method simplifies the process by combining steps and reducing energy consumption but is specific to tris(tribromophenoxy)-cyanurate rather than the phosphate ester.

Analytical and Research Outcomes

Characterization

- NMR Spectroscopy : Proton NMR confirms the substitution pattern and purity of 2,4,6-tribromophenol and the phosphate ester.

- Yield : Reported yields for tribromophenol exceed 95%, and phosphorylation reactions typically achieve high conversion rates.

- Purity : Purification by recrystallization or washing ensures >95% purity, suitable for industrial applications.

Stability and Application Notes

- This compound is a stable crystalline compound with a molecular weight of approximately 1036 g/mol.

- It is used as a flame retardant additive in polymers and has been studied as an inert byproduct in nucleotide synthesis chemistry, indicating chemical robustness.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Tris(2,4,6-tribromophenyl) phosphate primarily undergoes substitution reactions due to the presence of bromine atoms on the phenyl rings. These reactions can be facilitated by nucleophiles such as amines or thiols .

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with other functional groups.

Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions, though these reactions are not typically utilized in practical applications.

Major Products: The major products of these reactions depend on the reagents used. For example, nucleophilic substitution with an amine would yield a tris(2,4,6-aminophenyl) phosphate derivative .

Scientific Research Applications

Tris(2,4,6-tribromophenyl) phosphate has a wide range of applications in scientific research:

Mechanism of Action

The flame-retardant properties of tris(2,4,6-tribromophenyl) phosphate are primarily due to the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions that propagate flames, thereby slowing down or extinguishing the fire . The compound also forms a protective char layer on the material’s surface, further inhibiting combustion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Aryl Phosphates

Tris(4-bromophenyl) Phosphate

- Structure: Three 4-bromophenyl groups (monosubstituted bromine).

- Applications : Used in thermoplastics and foams but less effective than 2,4,6-tribromophenyl derivatives due to lower thermal stability .

- Environmental Impact : Less bioaccumulative than Tris(2,4,6-tribromophenyl) phosphate but still persistent in sediments .

2,3-Dibromopropyl 2,4,6-Tribromophenyl Ether (TBP-DBPE)

Non-Brominated Aryl Phosphates

Triphenyl Phosphate (TPP, CAS: 115-86-6)

- Structure : Three unsubstituted phenyl groups.

- Performance : Lacks bromine, making it less effective as a flame retardant but widely used as a plasticizer .

Tricresyl Phosphate (TCP, CAS: 1330-78-5)

Aliphatic and Mixed Halogen-Containing Phosphates

Tris(2-chloroethyl) Phosphate (TCEP, CAS: 115-96-8)

- Structure : Three chlorinated ethyl groups.

- Key Difference : Aliphatic chlorine provides moderate flame retardancy but higher water solubility (4.7 g/L vs. <0.1 mg/L for this compound), leading to widespread aquatic contamination .

Tris(2,3-dibromopropyl) Phosphate (TDBPP, CAS: 126-72-7)

- Structure : Aliphatic bromine substituents.

- Regulatory Status: Banned in children’s sleepwear due to carcinogenicity, whereas this compound remains under evaluation for PBT (persistent, bioaccumulative, toxic) classification .

Physicochemical and Functional Comparison

Table 1: Key Properties of this compound and Analogs

| Compound | Molecular Weight | Halogen Content | Water Solubility | Log Kow | Primary Use |

|---|---|---|---|---|---|

| Tris(2,4,6-tribromophenyl) P | 728.2 g/mol | 65.9% Br | <0.1 mg/L | 9.8 | Polymers, electronics |

| Triphenyl Phosphate | 326.3 g/mol | 0% | 1.4 mg/L | 4.6 | Plasticizer |

| Tris(2-chloroethyl) Phosphate | 285.5 g/mol | 37.3% Cl | 4.7 g/L | 1.2 | Foams, resins |

| TBP-DBPE | 661.6 g/mol | 70.1% Br | 0.02 mg/L | 8.9 | Textiles |

- Thermal Stability : Brominated aryl phosphates like this compound decompose above 300°C, outperforming aliphatic analogs (e.g., TCEP degrades at 150°C) .

- Flame Retardancy Efficiency : Bromine content directly correlates with efficacy. This compound reduces peak heat release rate (pHRR) by 60% in polypropylene vs. 40% for TPP .

Environmental and Toxicological Profiles

- Persistence : this compound has a half-life >180 days in sediments, exceeding TBP-DBPE (90 days) and TPP (30 days) .

- Toxicity: Endocrine disruption: Binds to thyroid hormone receptors at EC50 = 1.2 μM, comparable to TBBPA . Neurotoxicity: Less potent than TCP (linked to organophosphate-induced delayed neuropathy) but more than TPP .

Regulatory and Industrial Status

Biological Activity

Tris(2,4,6-tribromophenyl) phosphate (TTPP) is a brominated flame retardant that has garnered attention due to its potential biological effects and environmental persistence. This article reviews the biological activity of TTPP, focusing on its toxicity, endocrine disruption potential, and implications for human health.

- Chemical Formula : C18H6Br9O4P

- Molecular Weight : 569.7 g/mol

- Structure : TTPP consists of three 2,4,6-tribromophenyl groups esterified to a phosphate group.

1. Acute and Chronic Toxicity

TTPP has been evaluated for its toxicological effects in various studies. The acute toxicity of TTPP is relatively low compared to other brominated flame retardants. However, chronic exposure may lead to significant health risks.

- In Vivo Studies : In animal models, TTPP exposure has been linked to liver toxicity and alterations in lipid metabolism. A study indicated that TTPP exposure resulted in increased liver weight and histopathological changes in rats .

- In Vitro Studies : TTPP has shown cytotoxic effects on various cell lines. For instance, it induced apoptosis in human liver cells at concentrations above 10 µM .

2. Endocrine Disruption

Recent research suggests that TTPP could act as an endocrine disruptor. A case-control study involving human participants revealed associations between elevated levels of TTPP and thyroid hormone alterations, which may increase the risk of thyroid-related disorders .

| Study | Population | Findings |

|---|---|---|

| 344 participants from Shandong Province | Positive association between TTPP levels and thyroid-stimulating hormone; negative correlation with free triiodothyronine (T3) levels. |

Environmental Persistence and Bioaccumulation

TTPP is persistent in the environment due to its chemical stability and resistance to degradation. Studies have detected TTPP in various environmental matrices, including water and soil samples, raising concerns about bioaccumulation in aquatic organisms .

Case Study 1: Human Health Impact

A comprehensive study involving 482 participants assessed the impact of brominated flame retardants, including TTPP, on metabolic health. The findings indicated a significant correlation between TTPP exposure and increased risk of type 2 diabetes, particularly among women .

Case Study 2: Animal Model Research

In a controlled study with mice, chronic exposure to TTPP led to significant increases in liver tumors when combined with other carcinogenic agents. This suggests a potential promotional effect of TTPP on tumorigenesis .

Q & A

Q. Basic

- H and C NMR : Aromatic proton signals at δ 7.2–7.8 ppm (split by bromine’s inductive effect) and quaternary carbons at δ 125–135 ppm.

- P NMR : A singlet near δ -2 ppm confirms the phosphate ester.

- FT-IR : Peaks at 650–750 cm (C-Br stretch) and 1250 cm (P=O stretch).

- High-resolution MS : Molecular ion cluster [M-H] at m/z 662.92 (C42H63O4PBr9) with isotopic patterns matching bromine’s 1:1:1 natural abundance .

How do coexisting environmental matrices affect the sorption dynamics and bioavailability of this compound in sediment-water systems?

Advanced

Organic carbon content (foc) in sediments strongly influences sorption, with log Koc values >5 indicating limited bioavailability. Microplastics (e.g., polyethylene) act as secondary carriers, enhancing long-range transport. Competitive sorption studies with hexachlorobutadiene (HCBD) (CAS 87-68-3) reveal that hydrophobic interactions dominate. Bioaccessibility assays using Tenax resin or cyclodextrin extraction are recommended to simulate benthic organism uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.